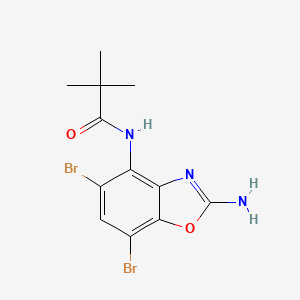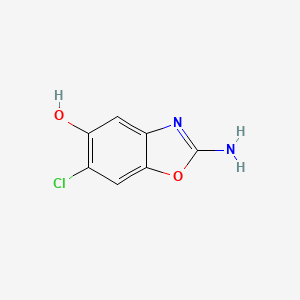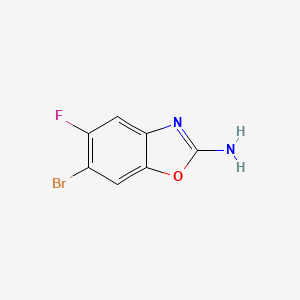
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and properties This compound features a bromine atom at the 8th position, a hydroxyl group at the 4th position, a trifluoromethyl group at the 5th position, and a carboxylic acid group at the 2nd position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the quinoline ring to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) are used under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated quinoline.
Substitution: Amino or thio-substituted quinoline derivatives
Applications De Recherche Scientifique
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline-2-carboxylic acid: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.
8-Bromoquinoline-2-carboxylic acid:
5-(Trifluoromethyl)quinoline-2-carboxylic acid: Lacks the bromine and hydroxyl groups, leading to variations in its reactivity and biological activity
Uniqueness: 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine and hydroxyl groups provide additional sites for chemical modification and interaction with biological targets .
Propriétés
IUPAC Name |
8-bromo-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-5-2-1-4(11(13,14)15)8-7(17)3-6(10(18)19)16-9(5)8/h1-3H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCPJNGBRXWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Aminobenzo[d]oxazole-7-carbonitrile](/img/structure/B7960130.png)





![(2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid; acetic acid](/img/structure/B7960158.png)


![3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7960175.png)
